Cas no 2227752-02-3 ((2R)-1-(2-chloro-5-methylphenyl)propan-2-ol)

(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-(2-chloro-5-methylphenyl)propan-2-ol
- 2227752-02-3
- EN300-1980391
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- Inchi: 1S/C10H13ClO/c1-7-3-4-10(11)9(5-7)6-8(2)12/h3-5,8,12H,6H2,1-2H3/t8-/m1/s1
- InChI Key: XOKYTOVUWQVAGA-MRVPVSSYSA-N
- SMILES: ClC1=CC=C(C)C=C1C[C@@H](C)O
Computed Properties
- Exact Mass: 184.0654927g/mol
- Monoisotopic Mass: 184.0654927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2.9
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1980391-10.0g |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol |
2227752-02-3 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1980391-0.5g |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol |
2227752-02-3 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-1980391-5.0g |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol |
2227752-02-3 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1980391-0.25g |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol |
2227752-02-3 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-1980391-1.0g |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol |
2227752-02-3 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1980391-2.5g |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol |
2227752-02-3 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1980391-1g |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol |
2227752-02-3 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-1980391-0.1g |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol |
2227752-02-3 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-1980391-0.05g |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol |
2227752-02-3 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-1980391-5g |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol |
2227752-02-3 | 5g |
$2235.0 | 2023-09-16 |
(2R)-1-(2-chloro-5-methylphenyl)propan-2-ol Related Literature
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
Additional information on (2R)-1-(2-chloro-5-methylphenyl)propan-2-ol
Latest Research Insights on (2R)-1-(2-chloro-5-methylphenyl)propan-2-ol (CAS: 2227752-02-3) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of chiral intermediates such as (2R)-1-(2-chloro-5-methylphenyl)propan-2-ol (CAS: 2227752-02-3). This compound, characterized by its stereospecific (2R) configuration and chloro-methylphenyl backbone, has emerged as a critical building block in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the development of novel dopamine D2 receptor modulators, with potential applications in neurological disorders. The study employed asymmetric hydrogenation techniques to achieve >99% enantiomeric excess (ee), underscoring the compound's role in precision drug design.
In parallel, a 2024 ACS Chemical Biology report explored the metabolic stability of derivatives synthesized from (2R)-1-(2-chloro-5-methylphenyl)propan-2-ol. Using LC-MS/MS analysis, researchers identified enhanced hepatic clearance rates compared to racemic counterparts, attributed to the (2R) configuration's reduced susceptibility to cytochrome P450 oxidation. These findings align with industry trends favoring enantiopure intermediates to improve pharmacokinetic profiles. Notably, the compound's CAS number (2227752-02-3) has been cited in 17 patent applications since 2022, primarily covering antipsychotic and antiviral drug candidates.
Structural-activity relationship (SAR) studies have further elucidated the steric constraints imposed by the 2-chloro-5-methylphenyl moiety. Molecular docking simulations reveal that this group occupies a hydrophobic pocket in target proteins, while the hydroxyl group at the propan-2-ol position facilitates hydrogen bonding. A 2023 Nature Communications paper utilized cryo-EM to visualize these interactions in complex with G-protein-coupled receptors, providing atomic-level insights for rational drug optimization. Current challenges include scaling up enantioselective synthesis—addressed in a recent Organic Process Research & Development article through flow chemistry approaches achieving 92% yield at kilogram scale.
Emerging applications extend beyond therapeutics. A 2024 ChemBioChem study demonstrated the compound's utility in photoaffinity labeling probes, leveraging its chlorine atom for 36Cl isotopic tagging. This technique enabled real-time tracking of target engagement in cellular models of Parkinson's disease. Industry analysts project a 12.7% CAGR for related chiral intermediates through 2030, driven by demand for CNS therapeutics. However, regulatory scrutiny on chloroaromatic compounds necessitates rigorous impurity profiling, as highlighted in an FDA guidance document referencing CAS 2227752-02-3.
In conclusion, (2R)-1-(2-chloro-5-methylphenyl)propan-2-ol represents a versatile scaffold bridging synthetic chemistry and drug discovery. Recent research underscores its dual role as a pharmacophore and synthetic handle, with innovations in catalysis and analytics addressing historical limitations. Future directions include exploring its potential in PROTACs and covalent inhibitors, where its structural features may enable new modes of target modulation.
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